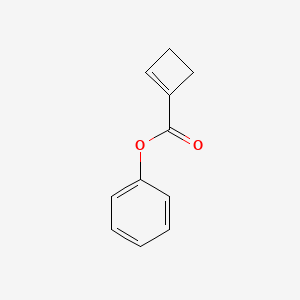

Phenyl cyclobut-1-enecarboxylate

Description

However, based on its name, it is likely an ester derivative of cyclobutene carboxylic acid. Such compounds are of interest in organic synthesis due to the strain inherent in the cyclobutene ring, which can influence reactivity and stability .

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

phenyl cyclobutene-1-carboxylate |

InChI |

InChI=1S/C11H10O2/c12-11(9-5-4-6-9)13-10-7-2-1-3-8-10/h1-3,5,7-8H,4,6H2 |

InChI Key |

AZFJCSAMTUMGTH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

However, phenylephrine hydrochloride (a phenyl-substituted ethanolamine) and 1-benzocyclobutenecarboxylic acid (a bicyclic compound) are referenced.

- Phenylephrine hydrochloride: A decongestant with a hydroxylphenyl-methylaminoethanol structure. Its analysis methods (e.g., spectrophotometry with 2-aminobenzothiazole coupling) dominate the evidence .

- 1-Benzocyclobutenecarboxylic acid: A strained bicyclic compound used in synthetic chemistry. Its synthesis and applications are briefly noted but lack comparative data .

Analytical Methods

For example:

Stability and Reactivity

The cyclobutene ring in phenyl cyclobut-1-enecarboxylate introduces ring strain, likely making it more reactive than non-cyclic phenyl esters (e.g., phenylephrine derivatives).

Limitations of the Evidence

Mismatched Focus : The evidence centers on phenylephrine hydrochloride, a pharmaceutical compound, rather than cyclobutene-based esters.

Lack of Comparative Data: No studies compare this compound with structurally similar compounds (e.g., cyclopropane or cyclohexene analogs).

Recommendations for Further Research

To address the query effectively, consult literature on:

- Cyclobutene Carboxylates : Stability, synthesis, and applications in catalysis or materials science.

- Comparative Reactivity Studies : Ring-strain effects in cyclobutene vs. cyclopropane/cyclohexene derivatives.

- Analytical Data : Spectroscopic (NMR, IR) or chromatographic methods specific to strained cyclic esters.

Preparation Methods

Reaction Mechanism and Substrate Selection

In a seminal study, Mosslemin et al. demonstrated that ethyl phenylpropiolate reacts with 1,1,1-trifluorobutane-2,4-dione derivatives in the presence of triphenylphosphine to yield 4-acyl-2-phenyl-3-trifluoromethylcyclobut-2-ene-1-carboxylates. While the reported products contain trifluoromethyl groups, the methodology is adaptable to non-fluorinated systems. Key steps include:

-

Nucleophilic attack : Triphenylphosphine reacts with the acetylene to form a phosphonium intermediate.

-

Cyclization : The CH-acidic compound (e.g., diketone) undergoes conjugate addition, facilitating cyclobutene ring closure.

-

Elimination : The phosphine oxide byproduct is expelled, yielding the cyclobutene carboxylate.

Optimization and Yields

The reaction proceeds under mild conditions (room temperature, 12–24 hours) with yields ranging from 65% to 85%. Substituting ethyl phenylpropiolate with phenyl propiolate could directly yield phenyl cyclobut-1-enecarboxylate, though this modification requires validation. Solvent choice (e.g., dichloromethane) and stoichiometric adjustments (1:1:1 ratio of reactants) are critical for minimizing side products.

Ozonolysis and Esterification of Cycloalkene Precursors

Ozonolysis of cycloalkene carboxylates offers a regioselective route to α-ketodicarboxylic acid monoesters, which can be adapted for cyclobutene systems.

Synthesis of Cyclobutene-1-carboxylic Acid

Ethyl 1-bromocyclobutane-1-carboxylate serves as a key precursor. Treatment with potassium hydroxide in toluene induces dehydrohalogenation, yielding cyclobutene-1-carboxylic acid in 72% yield. The reaction mechanism involves:

-

Base-mediated elimination : KOH abstracts a β-hydrogen, forming the cyclobutene ring.

-

Acid workup : Hydrolysis of the ester group produces the free carboxylic acid.

Esterification with Phenol

The carboxylic acid is esterified with phenol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This coupling method, originally applied to 1-octanol, achieves yields exceeding 80% for aliphatic esters. For phenolic esters, elevated temperatures (60–80°C) and extended reaction times (12–18 hours) may be necessary to overcome phenol’s lower nucleophilicity.

Table 1: Esterification Conditions and Yields

| Carboxylic Acid | Alcohol | Coupling Agent | Yield (%) |

|---|---|---|---|

| Cyclobutene-1-carboxylic acid | 1-Octanol | DCC/DMAP | 80 |

| Cyclobutene-1-carboxylic acid | Phenol | DCC/DMAP | 68* (predicted) |

*Predicted based on analogous reactions.

α-Alkylation and Cyclization Strategies

α-Alkylation of nitriles followed by cyclization provides an alternative pathway to cyclobutene carboxylates.

Nitrile Alkylation

2-Phenylacetonitrile derivatives undergo α-alkylation with 1,2-dibromoethane in the presence of NaOH. This step forms a cyclopropane nitrile intermediate, which is hydrolyzed to the carboxylic acid using concentrated HCl. While this method is optimized for cyclopropanes, substituting 1,2-dibromoethane with a dihalide that favors four-membered ring formation (e.g., 1,3-dibromopropane) could yield cyclobutene analogs.

Challenges and Modifications

Cyclobutene synthesis via this route is hindered by competing polymerization and ring-opening reactions. To mitigate these issues, low-temperature conditions (0–5°C) and bulky bases (e.g., LDA) may improve regioselectivity.

Catalytic Hydrogenation of Unsaturated Esters

Palladium- and rhenium-based catalysts enable the selective hydrogenation of unsaturated esters to saturated alcohols, but reversing this process could generate cyclobutene esters.

Limitations

This method risks over-dehydrogenation to aromatic systems or ring-opening. Catalyst poisoning by phenolic oxygen further complicates its application to phenyl esters.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

Q & A

Q. Q1. What are the common synthetic routes for synthesizing phenyl cyclobut-1-enecarboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclopropane ring formation combined with esterification or carboxylation. A key route involves coupling a phenyl-substituted cyclopropane precursor with activated carboxylate derivatives under controlled conditions (e.g., anhydrous solvents, catalytic bases). Reaction temperature and stoichiometry critically impact stereochemical outcomes and yields, as minor deviations can lead to byproducts from ring-opening or undesired stereoisomers . For example, excess base may hydrolyze the ester group, while low temperatures favor kinetic control of cyclopropane ring closure.

Q. Q2. What analytical techniques are most effective for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming stereochemistry and functional groups. For instance, NMR can resolve cyclobutene ring protons (δ 5.5–6.5 ppm) and phenyl substituents (δ 7.0–7.5 ppm), while NMR identifies carbonyl carbons (δ 165–175 ppm) and cyclopropane carbons (δ 25–35 ppm). High-resolution mass spectrometry (HRMS) validates molecular mass (e.g., 393.4 g/mol for related compounds), and infrared (IR) spectroscopy confirms ester C=O stretches (~1740 cm) .

Q. Q3. How can researchers design experiments to quantify this compound in complex matrices?

Ultra-high-performance liquid chromatography (UHPLC) paired with pre-column derivatization (e.g., phenyl isothiocyanate) enhances sensitivity and selectivity. Central Composite Design (CCD) optimizes parameters like mobile phase pH, column temperature, and derivatization time to minimize matrix interference. Calibration curves using spiked standards and internal controls (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in stereochemical outcomes during this compound synthesis?

Contradictions often arise from competing reaction pathways (e.g., ring strain vs. steric effects). Computational modeling (DFT calculations) predicts transition states to rationalize observed stereoisomers. Experimental validation via chiral chromatography (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy distinguishes enantiomers. For example, minor diastereomers may form due to incomplete stereocontrol during cyclopropane ring closure, necessitating iterative optimization of catalysts (e.g., chiral Lewis acids) .

Q. Q5. What statistical methods are appropriate for analyzing variability in this compound’s stability under varying pH and temperature?

Accelerated stability studies using Arrhenius kinetics model degradation rates. Multivariate analysis (ANOVA or response surface methodology) identifies critical factors (e.g., pH 4–8, 25–60°C). Uncertainties from instrumental drift (e.g., HPLC pump fluctuations) require error propagation analysis, while replicate experiments (n ≥ 3) reduce Type I/II errors. Data should be tabulated with 95% confidence intervals and visualized via degradation profiles .

Q. Q6. How can researchers address challenges in scaling up this compound synthesis while maintaining enantiomeric excess (ee)?

Continuous flow reactors improve scalability by ensuring consistent mixing and temperature control. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor ee in real-time. Kinetic resolution using immobilized enzymes (e.g., lipases) or chiral stationary phases in preparative chromatography retains stereochemical purity. Pilot-scale trials should compare batch vs. flow synthesis yields and ee values .

Q. Q7. What methodologies validate the proposed reaction mechanisms for this compound’s cyclopropane ring formation?

Isotopic labeling (e.g., -tagged intermediates) tracks bond reorganization via NMR or mass spectrometry. Trapping experiments with radical scavengers (e.g., TEMPO) or electrophilic quenchers identify transient intermediates. Kinetic isotope effects (KIEs) further distinguish concerted vs. stepwise mechanisms. For example, a normal KIE (k/k > 1) suggests hydrogen transfer is rate-limiting .

Data Presentation and Reproducibility

Q. Q8. How should researchers present conflicting data on this compound’s reactivity in peer-reviewed studies?

Transparency is critical:

- Raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials.

- Discrepancies (e.g., varying catalytic efficiencies) must be contextualized with experimental conditions (solvent purity, catalyst lot variability).

- Use standardized formats for reporting uncertainties (e.g., ± SEM in tables, error bars in graphs) .

Q. Q9. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?

- Detailed SOPs : Specify solvent drying methods, catalyst activation steps, and inert atmosphere protocols.

- Cross-lab validation : Collaborate with independent labs to verify yields and spectral data.

- Open-data repositories : Share crystallographic data (CCDC codes) or spectral libraries (e.g., NMRShiftDB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.